Cas no 54306-10-4 (3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol)

3-(3',4',5'-Trimethoxyphenyl)-1,2-propanediol is a synthetic organic compound featuring a trimethoxyphenyl moiety linked to a 1,2-propanediol backbone. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of methoxy groups enhances solubility in organic solvents, facilitating further functionalization. Its diol functionality allows for selective derivatization, enabling applications in asymmetric synthesis and chiral building blocks. The compound's stability under standard conditions ensures reliable handling and storage. Its well-defined molecular architecture supports precise modifications, making it suitable for research in medicinal chemistry and material science.
3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol structure
54306-10-4 structure
Product Name:3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol
CAS No:54306-10-4
MF:C12H18O5
MW:242.26800
CID:385325
PubChem ID:129913
Update Time:2025-05-24

3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol,3-(3,4,5-trimethoxyphenyl)-
    • 3-(3,4,5-Trimethoxyphenyl)propane-1,2-diol
    • Kmeriol
    • AKOS040763036
    • SCHEMBL8772760
    • 54306-10-4
    • 123199-96-2
    • DTXSID00924398
    • 3-(3',4',5'-Trimethoxyphenyl)-1,2-propanediol
    • 1,2-Propanediol, 3-(3,4,5-trimethoxyphenyl)-, (+-)-
    • 1,2-Propanediol, 3-(3,4,5-trimethoxyphenyl)-
    • 3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol
    • Inchi: InChI=1S/C12H18O5/c1-15-10-5-8(4-9(14)7-13)6-11(16-2)12(10)17-3/h5-6,9,13-14H,4,7H2,1-3H3
    • InChI Key: SNDFRVPKIVPGED-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC(=C1OC)OC)CC(CO)O

Computed Properties

  • Exact Mass: 242.11542367g/mol
  • Monoisotopic Mass: 242.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 68.2Ų

Experimental Properties

  • Color/Form: Solid

3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol Security Information

3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K45330-5 mg
1,2-Propanediol,3-(3,4,5-trimethoxyphenyl)-
54306-10-4
5mg
¥4640.0 2021-09-09
TargetMol Chemicals
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Kmeriol
54306-10-4 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN5926-1 mL * 10 mM (in DMSO)
Kmeriol
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1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN5926-5mg
Kmeriol
54306-10-4
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN5926-1 ml * 10 mm
Kmeriol
54306-10-4
1 ml * 10 mm
¥ 3330 2024-07-20

Additional information on 3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol

Recent Advances in the Study of 3-(3',4',5'-Trimethoxyphenyl)-1,2-Propanediol (CAS: 54306-10-4)

3-(3',4',5'-Trimethoxyphenyl)-1,2-propanediol (CAS: 54306-10-4) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanisms of action, and potential as a lead compound for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its current status and future directions in biomedical research.

One of the key areas of interest in recent research has been the compound's anti-inflammatory and anticancer properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol exhibits potent inhibitory effects on the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. The study utilized in vitro assays and molecular docking simulations to reveal the compound's binding affinity to key proteins in the pathway, suggesting its potential as a novel anti-inflammatory agent.

Another significant development is the exploration of the compound's role in neurodegenerative diseases. Research conducted at the University of California, San Francisco (2024) investigated its neuroprotective effects in models of Alzheimer's disease. The findings indicated that 3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol could reduce oxidative stress and amyloid-beta aggregation, two hallmark features of the disease. These results highlight its potential as a therapeutic candidate for neurodegenerative disorders, although further in vivo studies are needed to validate these effects.

In addition to its therapeutic potential, recent studies have also focused on optimizing the synthesis of 3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol to improve yield and purity. A paper in Organic Process Research & Development (2023) described a novel catalytic method that significantly enhances the efficiency of its production, making it more feasible for large-scale applications. This advancement is crucial for facilitating further preclinical and clinical studies.

Despite these promising findings, challenges remain in the development of 3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinical applications.

In conclusion, 3-(3',4',5'-trimethoxyphenyl)-1,2-propanediol (CAS: 54306-10-4) represents a promising candidate for various therapeutic applications, particularly in inflammation, cancer, and neurodegenerative diseases. Recent studies have shed light on its mechanisms of action and potential benefits, while also identifying areas for further investigation. As research progresses, this compound may emerge as a valuable tool in the development of next-generation therapeutics.

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